

Physical and chemical properties of 6-Bromo-2-chloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Bromo-2-chloro-1,8-naphthyridine

Cat. No.: B1345034

[Get Quote](#)

An In-depth Technical Guide to 6-Bromo-2-chloro-1,8-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **6-Bromo-2-chloro-1,8-naphthyridine**, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide combines reported information with predicted properties based on analogous compounds and established chemical principles.

Core Properties of 6-Bromo-2-chloro-1,8-naphthyridine

6-Bromo-2-chloro-1,8-naphthyridine is a dihalogenated derivative of the 1,8-naphthyridine scaffold. The presence of two distinct halogen atoms at positions 2 and 6 offers opportunities for selective functionalization, making it a valuable building block in the synthesis of more complex molecules.

Physical Properties

The physical properties of **6-Bromo-2-chloro-1,8-naphthyridine** are summarized in the table below. It is typically a solid at room temperature.[\[1\]](#)

Property	Value	Source/Comment
Appearance	Yellow to brown powder	[1]
Molecular Formula	C ₈ H ₄ BrClN ₂	[1]
Molecular Weight	243.49 g/mol	[1]
Melting Point	Not available	Data for the related isomer 8-bromo-5-chloro-1,6-naphthyridine is 127-128 °C. [1]
Boiling Point	Not available	Expected to be high due to its aromatic and polar nature.
Solubility	Not available	Likely soluble in common organic solvents like dichloromethane, chloroform, and dimethylformamide. Sparingly soluble in alcohols and insoluble in water.

Chemical and Spectroscopic Properties

The chemical properties are largely dictated by the electron-deficient nature of the 1,8-naphthyridine ring and the reactivity of the C-Cl and C-Br bonds. The spectroscopic data provided are predicted based on established principles and data from similar structures.

Property	Description
IUPAC Name	6-bromo-2-chloro-1,8-naphthyridine
CAS Number	902837-40-5
SMILES	Clc1ccccc2ncc(Br)cn12
InChI Key	KXSBJEOTLVRREX-UHFFFAOYSA-N

Predicted Spectroscopic Data:

- ^1H NMR (in CDCl_3 , 400 MHz): The proton NMR spectrum is expected to show four signals in the aromatic region, corresponding to the four protons on the naphthyridine ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and halogen substituents.

Proton	Predicted Chemical Shift (ppm)	Multiplicity
H-3	7.4 - 7.6	d
H-4	8.1 - 8.3	d
H-5	8.2 - 8.4	d
H-7	8.8 - 9.0	d

- ^{13}C NMR (in CDCl_3 , 100 MHz): The carbon NMR spectrum will display eight distinct signals for the carbon atoms of the naphthyridine core.

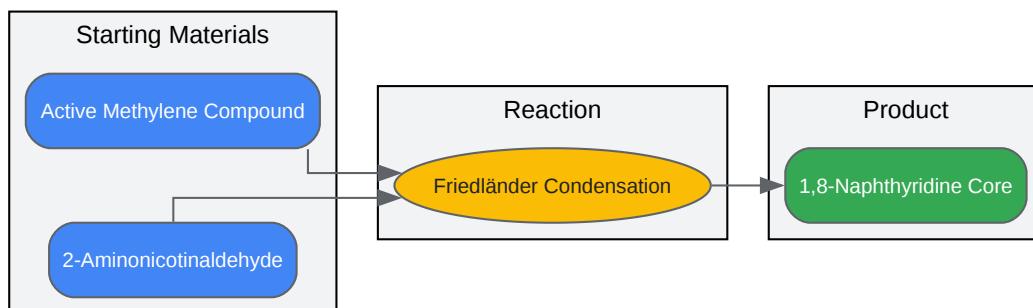
Carbon	Predicted Chemical Shift (ppm)
C-2	150 - 152
C-3	122 - 124
C-4	138 - 140
C-4a	121 - 123
C-5	124 - 126
C-6	118 - 120
C-7	153 - 155
C-8a	155 - 157

- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorptions typical for aromatic C-H and C=C/C=N bonds.

Wavenumber (cm ⁻¹)	Bond
3050 - 3150	Aromatic C-H stretching
1580 - 1620	C=C and C=N stretching
1000 - 1200	C-Cl stretching
550 - 750	C-Br stretching

- Mass Spectrometry (Electron Ionization): The mass spectrum is expected to show a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom. The molecular ion peak (M^+) will appear as a cluster of peaks at m/z 242, 244, and 246, with relative intensities determined by the natural abundances of the bromine (^{79}Br , ^{81}Br) and chlorine (^{35}Cl , ^{37}Cl) isotopes.[\[2\]](#) Fragmentation would likely involve the loss of halogen atoms.[\[3\]](#)

Synthesis and Reactivity


The synthesis of the **6-Bromo-2-chloro-1,8-naphthyridine** core can be achieved through multi-step sequences, often starting from substituted pyridines. Common synthetic strategies for the 1,8-naphthyridine skeleton include the Friedländer annulation and the Vilsmeier-Haack reaction.[\[4\]](#)[\[5\]](#)

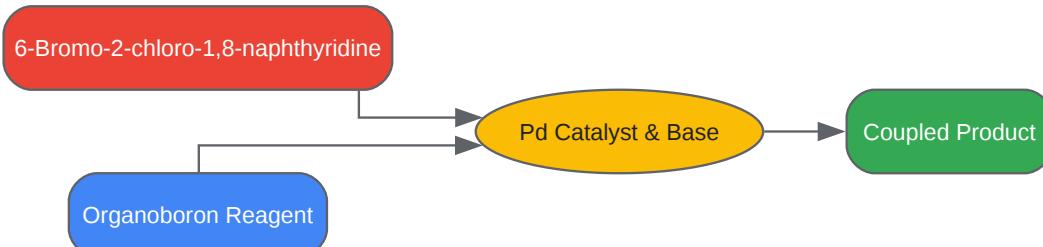
The reactivity of **6-Bromo-2-chloro-1,8-naphthyridine** is dominated by the susceptibility of the carbon-halogen bonds to undergo nucleophilic substitution and cross-coupling reactions. The C-Cl bond at the 2-position is generally more reactive towards nucleophilic attack than the C-Br bond at the 6-position. This differential reactivity allows for selective functionalization.

Synthetic Workflow

A plausible synthetic approach to the 1,8-naphthyridine core is the Friedländer synthesis, which involves the condensation of an o-aminopyridine aldehyde or ketone with a compound containing an active methylene group.[\[6\]](#)

General Workflow for 1,8-Naphthyridine Synthesis

[Click to download full resolution via product page](#)

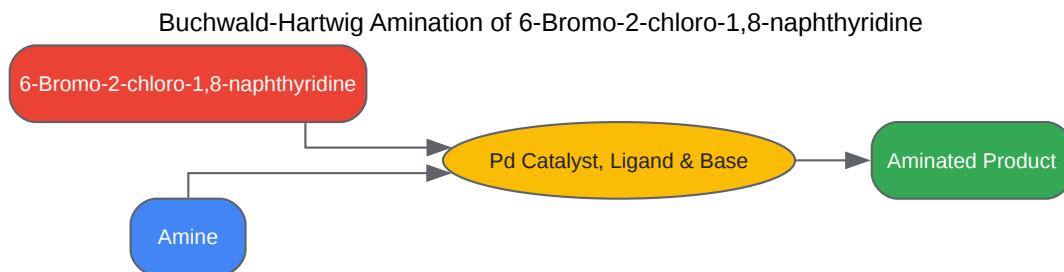

Caption: Friedländer synthesis of the 1,8-naphthyridine core.

Key Reactions and Experimental Protocols

The presence of two halogen atoms makes **6-Bromo-2-chloro-1,8-naphthyridine** an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions. These reactions are pivotal in drug discovery for creating carbon-carbon and carbon-nitrogen bonds, respectively.

The Suzuki coupling allows for the introduction of aryl, heteroaryl, or alkyl groups at the chlorinated or brominated positions.

Suzuki Cross-Coupling of 6-Bromo-2-chloro-1,8-naphthyridine


[Click to download full resolution via product page](#)

Caption: Suzuki coupling for C-C bond formation.

Experimental Protocol: Suzuki Coupling (General Procedure)

- Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine **6-Bromo-2-chloro-1,8-naphthyridine** (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 equiv.), and a base like potassium carbonate (2.0 equiv.).
- Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water (e.g., 4:1 v/v).
- Reaction: Heat the mixture with stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
- Work-up: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

This reaction is instrumental for introducing primary or secondary amines to the naphthyridine core, a common structural motif in biologically active molecules.

[Click to download full resolution via product page](#)

Caption: Buchwald-Hartwig amination for C-N bond formation.

Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)

- Reaction Setup: To an oven-dried Schlenk tube, add **6-Bromo-2-chloro-1,8-naphthyridine** (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv.), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or cesium carbonate, 1.4 equiv.).
- Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or dioxane.
- Reaction: Seal the tube and heat the mixture to 100-120 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
- Purification: Purify the crude product by flash chromatography on silica gel to obtain the desired aminated 1,8-naphthyridine.

Applications and Future Directions

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The di-functionalized nature of **6-Bromo-2-chloro-1,8-naphthyridine** makes it a particularly attractive starting material for the construction of libraries of novel compounds for drug discovery. Its potential also extends to materials science, where the rigid, planar 1,8-naphthyridine system can be incorporated into organic electronic materials.

Further research is needed to fully characterize the physical and chemical properties of **6-Bromo-2-chloro-1,8-naphthyridine** and to explore its utility in the synthesis of novel functional molecules. The development of selective and efficient methods for the sequential functionalization of the 2- and 6-positions will be crucial for unlocking the full potential of this versatile building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 8-bromo-5-chloro-1,6-naphthyridine | 909649-12-3 [sigmaaldrich.com]
- 2. youtube.com [youtube.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 6-Bromo-2-chloro-1,8-naphthyridine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1345034#physical-and-chemical-properties-of-6-bromo-2-chloro-1-8-naphthyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com